molecular formula C14H16F3NO3S2 B2598739 8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351597-59-5

8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2598739
CAS No.: 1351597-59-5
M. Wt: 367.4
InChI Key: WFRROATXBXFIHG-UHFFFAOYSA-N
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Description

8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a spirocyclic compound featuring a unique heteroatom arrangement: a 1-oxa-4-thia-8-azaspiro[4.5]decane core substituted with a 4-(trifluoromethyl)phenylsulfonyl group.

Properties

IUPAC Name

8-[4-(trifluoromethyl)phenyl]sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3S2/c15-14(16,17)11-1-3-12(4-2-11)23(19,20)18-7-5-13(6-8-18)21-9-10-22-13/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRROATXBXFIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can lead to the formation of sulfonic acids, while reduction can yield sulfides.

Scientific Research Applications

8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound enhances electronegativity compared to fluorine (-F) or methyl (-CH₃) substituents in analogs like Compounds 2 and 3. This may improve metabolic stability and binding affinity to hydrophobic targets.

Heteroatom Variations: Replacing oxygen with sulfur or nitrogen in the spiro core (e.g., 1-oxa-4-thia vs.

Bioactivity Modifiers : Derivatives with glycosyl groups (e.g., Compound 18) exhibit enhanced solubility, while aromatic extensions (e.g., biphenyl in) may increase π-π stacking interactions with biological targets.

Physicochemical and Pharmacological Comparisons

Melting Points and Solubility:

  • Compound 2 : m.p. 142–143°C
  • Compound 3 : m.p. 125–126°C
  • Compound 18: m.p. 180–181°C; water solubility improved due to glucopyranosyl moiety

Biological Activity

The compound 8-((4-(trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic molecule notable for its unique structural features, including a trifluoromethyl group and a spirocyclic moiety. This article aims to explore the biological activity of this compound, summarizing relevant research findings, potential applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C13H14F3N2O2SC_{13}H_{14}F_3N_2O_2S, with a molecular weight of approximately 320.38 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Receptor Binding Affinity : Preliminary studies suggest high affinity for sigma receptors, particularly σ1 and σ2 receptors, which are implicated in several neurological processes.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular signaling and proliferation.

Antimicrobial Activity

A study demonstrated that related compounds possess antibacterial properties against Gram-positive bacteria. For instance, the sulfonamide group in the structure is known to enhance antimicrobial efficacy by interfering with folic acid synthesis in bacteria.

Sigma Receptor Ligand Activity

Research published in PubMed highlighted that derivatives of spirocyclic compounds exhibit high binding affinity for sigma receptors. For example, a related compound showed an KiK_i value of 5.4 nM for σ1 receptors, indicating potential therapeutic applications in treating neurodegenerative diseases .

The biological activity is thought to be mediated through multiple pathways:

  • Sigma Receptor Modulation : Activation or inhibition of sigma receptors can influence neurotransmitter release and neuronal survival.
  • Enzyme Inhibition : Compounds may act as competitive inhibitors for enzymes involved in critical metabolic pathways.

Case Studies

StudyFindingsImplications
Study on Antimicrobial EfficacyShowed significant inhibition against Staphylococcus aureusPotential use in developing new antibiotics
Sigma Receptor Binding StudyHigh affinity for σ1 receptors with selectivity over σ2 receptorsPossible application in neuropharmacology
Enzyme Inhibition ResearchInhibition of acetylcholinesterase activityPotential use in Alzheimer's disease treatment

Q & A

Q. What synthetic strategies are employed to construct the 1-oxa-4-thia-8-azaspiro[4.5]decane core structure?

The spirocyclic core is typically synthesized via cyclization reactions under anhydrous conditions. For example, refluxing precursors in dry benzene at 80°C for 3 hours, followed by recrystallization from tetrahydrofuran (THF), ensures high purity . Precise stoichiometric control of reagents like 4-dimethylaminobenzylidene derivatives is critical to minimize side products.

Q. Which analytical techniques are essential for confirming the compound’s structure?

Key methods include:

  • NMR spectroscopy (1H, 13C) to resolve proton environments, particularly around the sulfonyl and spirocyclic moieties. For example, 1H NMR in DMSO-d6 can detect splitting patterns indicative of restricted rotation .
  • Mass spectrometry (MS) for molecular weight confirmation (e.g., m/z 489.6 observed for sulfonamide derivatives) .
  • X-ray crystallography to unambiguously determine bond angles and spatial arrangement, as demonstrated in spiro compound studies .

Q. What purification methods are effective post-synthesis?

Column chromatography on silica gel using dichloromethane/methanol (9:1) is standard for isolating sulfonamide derivatives . Recrystallization from anhydrous THF or dioxane further enhances purity, particularly for hygroscopic intermediates .

Advanced Research Questions

Q. How can sulfonylation reactions be optimized to attach the 4-(trifluoromethyl)phenyl group?

  • Reaction conditions : Use triethylamine (1.5 eq) in dichloromethane at room temperature for 16 hours to drive sulfonylation to completion .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction progress.
  • Yield improvement : Pre-activation of the sulfonyl chloride with catalytic dimethylformamide (DMF) enhances electrophilicity .

Q. How can researchers address low yields during spiro ring formation?

  • Solvent optimization : Anhydrous benzene or toluene at reflux (80–100°C) promotes cyclization while minimizing hydrolysis .
  • Stoichiometric adjustments : A 1:1 molar ratio of spiro-precursor to benzothiazole derivatives reduces dimerization .
  • Post-reaction processing : Rapid solvent removal under vacuum and recrystallization prevent degradation .

Q. How to resolve contradictions in NMR data for spiro ring conformation?

  • Comparative analysis : Overlay experimental 1H NMR shifts with density functional theory (DFT)-predicted chemical shifts to identify discrepancies caused by dynamic effects .
  • X-ray validation : Single-crystal X-ray diffraction provides definitive evidence of spiro ring geometry, resolving ambiguities from NMR splitting patterns .

Q. What computational approaches predict the compound’s bioactivity?

  • Molecular docking : Models interactions with targets like the SKI complex, prioritizing derivatives with high binding affinity .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time, guiding structural modifications for enhanced antiviral activity .

Q. How does the trifluoromethyl group influence reactivity and bioactivity?

  • Electron-withdrawing effects : The -CF3 group increases sulfonyl electrophilicity, accelerating nucleophilic substitution reactions .
  • Structure-activity relationship (SAR) : Derivatives with 4-(trifluoromethyl)phenyl groups show enhanced metabolic stability and target affinity compared to non-fluorinated analogs .

Q. How to design stable derivatives for SAR studies without destabilizing the spiro ring?

  • Substituent positioning : Introduce methyl or methoxy groups at non-steric hindrance sites (e.g., benzothiazole C-6 position) to maintain spiro ring integrity .
  • Stability assays : Thermal gravimetric analysis (TGA) monitors decomposition temperatures, ensuring derivatives remain intact under physiological conditions .

Q. What strategies mitigate hygroscopicity in intermediates?

  • Anhydrous handling : Use Schlenk lines or gloveboxes for moisture-sensitive steps .
  • Storage : Keep intermediates under nitrogen or argon with molecular sieves to prevent hydrolysis .

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